1-Aminocyclopentane-1,3-dicarboxylic acid
Overview
Description
1-Aminocyclopentane-1,3-dicarboxylic acid is a cyclic amino acid with significant importance in the field of neuroscience. It is known for its role as an agonist of metabotropic glutamate receptors, which are involved in various brain functions and pathologies . This compound has been extensively studied for its potential therapeutic applications and its unique chemical properties.
Preparation Methods
The synthesis of 1-aminocyclopentane-1,3-dicarboxylic acid typically involves the use of L-serine as a starting material. One of the key synthetic routes includes the construction of a chiral quaternary center through C–H insertion of an alkylidenecarbene . The reaction between lithiotrimethylsilyldiazomethane and the corresponding ketone generates the alkylidenecarbene, which then undergoes intramolecular C–H insertion to form the desired product . Industrial production methods may vary, but they generally follow similar principles of stereoselective synthesis to ensure the desired stereoisomer is obtained.
Chemical Reactions Analysis
1-Aminocyclopentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Substitution reactions, particularly involving the carboxyl groups, are common.
Scientific Research Applications
1-Aminocyclopentane-1,3-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying stereoselective synthesis and chiral center construction.
Medicine: Research into its potential therapeutic applications for neurological disorders is ongoing.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-aminocyclopentane-1,3-dicarboxylic acid involves its interaction with metabotropic glutamate receptors. As an agonist, it binds to these receptors and modulates their activity, leading to various downstream effects in the brain . The molecular targets include specific subtypes of metabotropic glutamate receptors, and the pathways involved are related to neurotransmitter signaling and synaptic plasticity.
Comparison with Similar Compounds
1-Aminocyclopentane-1,3-dicarboxylic acid can be compared with other similar compounds, such as:
Glutamic acid: Both compounds interact with glutamate receptors, but this compound has a more rigid structure, leading to different receptor binding properties.
1-Aminocyclopropane-1,3-dicarboxylic acid: This compound also interacts with glutamate receptors but has a different ring size, affecting its chemical reactivity and biological activity. The uniqueness of this compound lies in its specific stereochemistry and its potent agonist activity at metabotropic glutamate receptors, which distinguishes it from other similar compounds.
Properties
IUPAC Name |
1-aminocyclopentane-1,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYNOWXBIBKGHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701272273 | |
Record name | 1-Amino-1,3-cyclopentanedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701272273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100910-67-6 | |
Record name | 1-Amino-1,3-cyclopentanedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100910-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Amino-1,3-cyclopentanedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701272273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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